molecular formula C9H6ClF3O3 B1527710 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1192829-76-7

3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1527710
CAS No.: 1192829-76-7
M. Wt: 254.59 g/mol
InChI Key: TWUYFBPOUABLQW-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by a trifluoroethoxy substituent at the para position and a chlorine atom at the meta position relative to the carboxylic acid group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis. For instance, it is used to prepare carboxamide derivatives like N-[3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (SI13), a candidate for structure-activity relationship (SAR) studies in drug discovery .

The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

3-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYFBPOUABLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:

  • Halogenation: Chlorination of the corresponding benzoic acid derivative to introduce the chloro group.

  • Esterification: Reaction with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethoxy group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The benzoic acid core can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present.

  • Substitution: Substitution reactions involving the trifluoroethoxy group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation products: Various carboxylic acids and their derivatives.

  • Reduction products: Alcohols and other reduced derivatives.

  • Substitution products: Different functionalized benzoic acids.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid has been explored for its potential therapeutic applications:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activities by inhibiting specific enzymes involved in tumor growth. The trifluoroethoxy group enhances lipophilicity, allowing better cellular penetration and bioavailability .
  • Enzyme Inhibition : The compound may act as an inhibitor for various cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of sterols. This inhibition can be beneficial in treating diseases caused by protozoan parasites .

Agricultural Chemistry

The compound serves as an intermediate in the synthesis of herbicides:

  • Herbicide Development : It is utilized in the production of herbicides like tembotrione, which is effective in controlling weed growth in crops such as maize. The mechanism involves inhibiting fatty acid and amino acid biosynthesis in plants, leading to their demise .

Environmental Science

The environmental impact and degradation pathways of this compound have been studied:

  • Environmental Fate : Understanding how this compound behaves in soil and water systems is crucial for assessing its ecological safety. Studies focus on its persistence and potential toxicity to non-target organisms .

Case Study 1: Anticancer Activity

In a study conducted on human glioblastoma cells (LN229), derivatives of this compound were evaluated for their anticancer efficacy. Results showed significant cytotoxic effects at varying concentrations, suggesting that modifications to the trifluoroethoxy group could enhance potency against cancer cells .

Case Study 2: Herbicide Efficacy

Field trials assessing the effectiveness of tembotrione derived from this compound indicated substantial reductions in weed populations without adversely affecting maize yield. This highlights the compound's utility in sustainable agricultural practices .

Mechanism of Action

The mechanism by which 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Trifluoroethoxy-Substituted Benzoic Acids

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Formula Key Applications/Activities Evidence Source
3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid -Cl (3), -OCH₂CF₃ (4), -COOH (1) C₉H₆ClF₃O₃ Pharmaceutical intermediate, SAR
TCMBA (β-triketone herbicide) -Cl (2), -SO₂CH₃ (4), -OCH₂CF₃ (3), -CH₃ (3) C₁₁H₁₀ClF₃O₅S Herbicide (HPPD inhibition)
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid -Cl (2), -SO₂CH₃ (4), -CH₂OCH₂CF₃ (3) C₁₂H₁₁ClF₃O₅S Regulatory significance (tariff adjustments)
3-Chloro-4-(2,2-difluoroethoxy)benzoic acid -Cl (3), -OCH₂CF₂H (4) C₉H₇ClF₂O₃ Intermediate (reduced fluorine content)
2-Chloro-4-trifluoromethylbenzoic acid -Cl (2), -CF₃ (4) C₈H₄ClF₃O₂ Agrochemical synthesis
Key Observations :

Positional Effects :

  • The position of chlorine and trifluoroethoxy groups significantly impacts biological activity. For example, TCMBA () has a chlorine at position 2 and a methyl sulfonyl group at position 4, enhancing its herbicidal activity through HPPD enzyme inhibition. In contrast, the target compound’s chlorine at position 3 may favor interactions with pharmaceutical targets like kinases or receptors .

Substituting trifluoroethoxy with trifluoromethyl () increases hydrophobicity, favoring agrochemical applications .

Synthetic Utility :

  • The target compound’s aniline derivative (3-chloro-4-(2,2,2-trifluoroethoxy)aniline) is used in coupling reactions with carboxylic acids (e.g., via HBTU/DIPEA), demonstrating its versatility in amide bond formation .
Table 2: Physicochemical Comparisons
Compound Molecular Weight (g/mol) LogP* (Predicted) pKa (Carboxylic Acid) Bioactivity Highlights
This compound 254.59 2.8 ~2.9 Intermediate for bioactive amides
TCMBA 370.70 3.5 ~2.7 Herbicide (β-triketone class)
2-Chloro-4-trifluoromethylbenzoic acid 224.56 3.1 ~2.5 Agrochemical precursor
3-Fluoro-4-(2-methoxyethoxy)benzoic acid 214.19 1.2 ~3.0 Lower lipophilicity, potential drug

*LogP values estimated using fragment-based methods.

Key Findings :
  • Lipophilicity : The trifluoroethoxy group in the target compound increases LogP compared to methoxyethoxy analogs (), enhancing membrane permeability .
  • Acidity : Electron-withdrawing groups (e.g., -CF₃, -Cl) lower the pKa of the carboxylic acid, improving solubility in basic environments .

Biological Activity

3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzoic acids, characterized by the presence of a chloro group and a trifluoroethoxy substituent. Its chemical structure can be represented as follows:

C9H7ClF3O3\text{C}_9\text{H}_7\text{ClF}_3\text{O}_3

This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.

1. Anticancer Activity

Recent studies indicate that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as LN229 (glioblastoma) by damaging DNA and promoting cell cycle arrest. Molecular docking studies suggest a strong binding affinity to key proteins involved in cancer progression, such as Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with binding affinities ranging from -10.1 to -8.5 kcal/mol .

2. Anti-Diabetic Effects

In vivo studies using genetically modified models have demonstrated that compounds containing trifluoroethoxy groups can significantly lower glucose levels. For instance, certain synthesized derivatives showed improved anti-diabetic activity in Drosophila melanogaster models, indicating potential for further development in diabetes management .

3. Neuroprotective Effects

The compound has been linked to neuroprotective properties through its interaction with sodium channels involved in neuronal excitability. Research suggests that it may selectively inhibit sodium channels like Nav1.7 and Nav1.3, which are implicated in neuropathic pain conditions . This selectivity could make it a valuable candidate for treating pain syndromes.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Protein Degradation Pathways : Studies indicate that benzoic acid derivatives can enhance the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for cellular homeostasis and protein quality control .
  • Inhibition of Key Enzymes : The compound has shown potential in inhibiting cathepsins B and L, which are involved in protein degradation processes. Such inhibition may contribute to its anticancer effects by preventing the degradation of pro-apoptotic factors .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : In a study examining the cytotoxic effects on glioblastoma cells, treatment with the compound resulted in a significant reduction in cell viability (p < 0.01), alongside increased markers of apoptosis compared to untreated controls .
  • Case Study 2 : An investigation into its anti-diabetic properties revealed that administration of the compound led to a 30% reduction in blood glucose levels in diabetic Drosophila models over a two-week period .

Summary Table of Biological Activities

Activity TypeMechanismModel/AssayEffect
AnticancerInduction of apoptosisLN229 glioblastoma cellsSignificant cytotoxicity
Anti-DiabeticGlucose level reductionDrosophila melanogaster30% reduction in glucose
NeuroprotectiveSodium channel inhibitionPain modelsReduced neuropathic pain

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid

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